Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate
CAS No.:
Cat. No.: VC14539039
Molecular Formula: C5H13NNaO6P
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13NNaO6P |
|---|---|
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate |
| Standard InChI | InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | LMVDUYIAODUIQA-UHFFFAOYSA-M |
| Canonical SMILES | C(COP(=O)([O-])OCC(CO)O)N.[Na+] |
Introduction
Structural Characteristics and Stereochemistry
The molecular structure of sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate comprises three key moieties:
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A 2-aminoethyl group (–CH₂CH₂NH₂) linked to the phosphate.
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A 2,3-dihydroxypropyl group (–CH₂CH(OH)CH₂OH) esterified to the phosphate.
The stereochemistry is critical, as the (2S)-configuration of the dihydroxypropyl group dictates its biological activity. This configuration aligns with the natural sn-glycerol-3-phosphate backbone, facilitating mimicry in enzymatic processes .
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NNaO₆P | |
| Molecular Weight | 237.12 g/mol | |
| Stereochemistry | (2S)-2,3-dihydroxypropyl configuration | |
| CAS Number | 1190-00-7 |
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis typically involves phosphonate esterification and subsequent deprotection:
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Nucleophilic Opening: (S)-2-(trityloxymethyl)oxirane reacts with nucleobases (e.g., adenine) under basic conditions to form the glycerophosphoryl backbone .
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Phosphonate Introduction: Diisopropyl tosyloxymethanephosphonate is coupled to the intermediate, followed by deprotection with bromotrimethylsilane .
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Sodium Salt Formation: The free phosphonic acid is neutralized with sodium hydroxide.
Alternative Methods:
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Mitsunobu Reaction: Purine bases are coupled with dialkyl phosphonates using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
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Prodrug Derivatization: Amino acid esters (e.g., isopropyl phenylalanine) are added to enhance cellular uptake .
Table 2: Synthetic Precursors and Conditions
Physicochemical Properties
Physical Constants
Biological Significance and Mechanisms
Enzyme Inhibition
The compound acts as a non-hydrolyzable phosphate mimic, inhibiting enzymes that process natural phosphates. For example:
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Adenylate Cyclase Toxin (ACT): Inhibits ACT from Bordetella pertussis (IC₅₀ = 16 nM) .
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DNA Polymerases: Metabolized to diphosphates, terminating DNA chain elongation (e.g., PMEG diphosphate) .
Applications in Medicinal Chemistry
Antiviral Agents
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Acyclic Nucleoside Phosphonates (ANPs): Serve as precursors to drugs like tenofovir (HIV) and cidofovir (CMV) .
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Cytostatics: PMEG derivatives inhibit tumor growth by disrupting DNA replication .
Biochemical Probes
Used to study membrane dynamics and enzyme-substrate interactions due to its structural similarity to phospholipids .
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